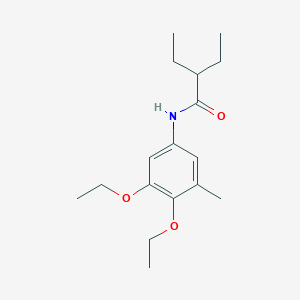
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide: is an organic compound characterized by its unique chemical structure This compound is part of the amide family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the formulation of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of ethoxy and methyl groups can enhance its binding affinity and selectivity towards certain targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
Comparison: N-(3,4-Diethoxy-5-methylphenyl)-2-ethylbutanamide stands out due to its unique ethylbutanamide moiety, which imparts distinct chemical and physical properties Compared to its similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications
Propriétés
Numéro CAS |
90257-46-8 |
|---|---|
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-(3,4-diethoxy-5-methylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C17H27NO3/c1-6-13(7-2)17(19)18-14-10-12(5)16(21-9-4)15(11-14)20-8-3/h10-11,13H,6-9H2,1-5H3,(H,18,19) |
Clé InChI |
FYCGWKJNRHXBPE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


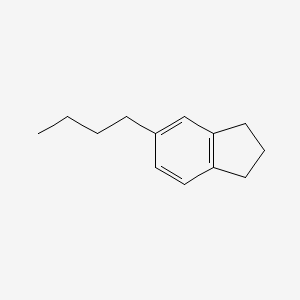
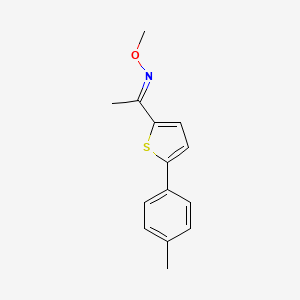
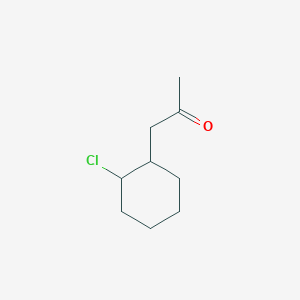

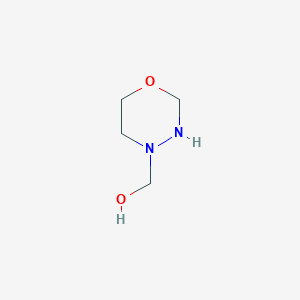
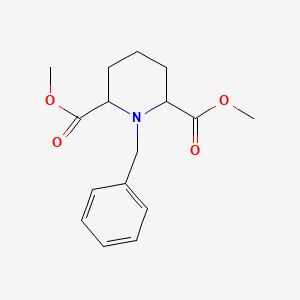
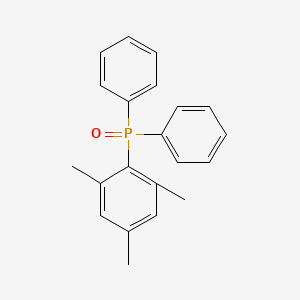
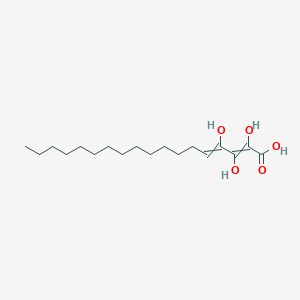
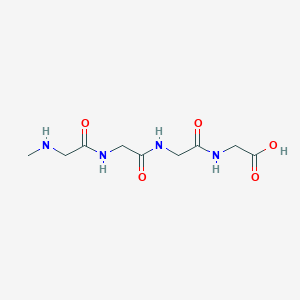

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
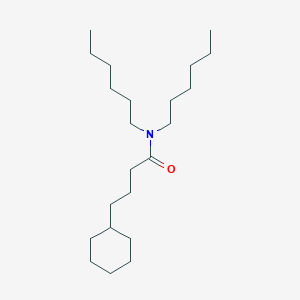
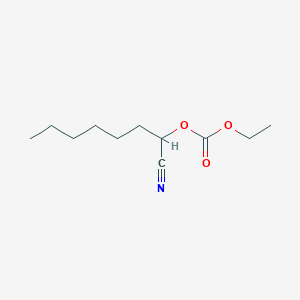
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
